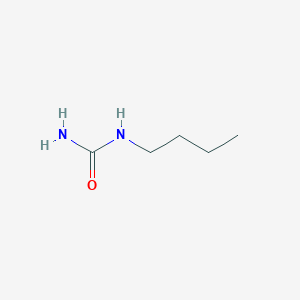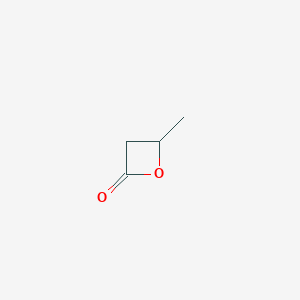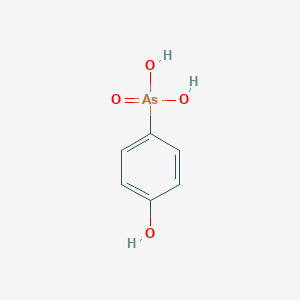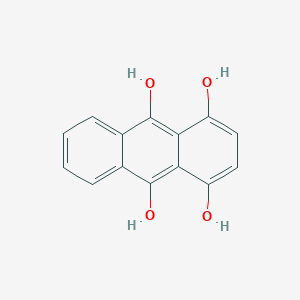
Chloressigsäureanhydrid
Übersicht
Beschreibung
Chloroacetic anhydride, also known as Chloroacetic anhydride, is a useful research compound. Its molecular formula is C4H4Cl2O3 and its molecular weight is 170.98 g/mol. The purity is usually 95%.
The exact mass of the compound Chloroacetic anhydride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in ether, chloroform; slightly sol in benzene; practically insol in cold petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71207. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloroacetic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroacetic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chloressigsäureanhydrid in der wissenschaftlichen Forschung
This compound ist ein vielseitiges Reagenz, das in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt wird. Im Folgenden werden detaillierte Abschnitte zu einzigartigen Anwendungen behandelt:
Synthese von lichtempfindlichen Vernetzern: this compound wird zur Synthese von lichtempfindlichen Vernetzern wie 3,3′-Bis(sulfonato)-4,4′-Bis(chloracetamido)azobenzol (BSBCA) verwendet. Diese Vernetzer sind wasserlöslich, thiolreaktiv und können durch Licht aktiviert werden, um chemische Bindungen zu bilden oder zu brechen .
Baustein in der organischen Synthese: Als Baustein in der organischen Synthese trägt this compound zur Herstellung von Carboxymethylcellulose und Carboxymethylstärke bei, die als Verdickungsmittel verwendet werden .
Pharmazeutische Synthese: In der pharmazeutischen Forschung ist this compound an der Synthese von Verbindungen wie D,L-7-Azatryptophan und Derivaten von Phenoxyacetamid beteiligt, die ein therapeutisches Potenzial haben .
Modifikation natürlicher Polymere: Es wird auch zur Modifikation natürlicher Polymere wie Chitosan, Hyaluronsäure, Gelatine und Natriumalginat für Arzneimittel-Abgabesysteme verwendet .
Katalysator in chemischen Reaktionen: this compound wirkt als Katalysator in verschiedenen chemischen Reaktionen, darunter die Chlorierung von Essigsäure in Gegenwart von UV-Licht .
Anhydridsynthese: Es nimmt an Anhydridsynthesen teil, die entscheidend für die Herstellung von Estern und anderen organischen Verbindungen sind .
Wirkmechanismus
Target of Action
Chloroacetic anhydride, a type of organic compound with the chemical formula C4H4Cl2O3 , is primarily used in organic synthesis It’s known that anhydrides like chloroacetic anhydride often target molecules with nucleophilic functional groups, such as amines and alcohols .
Mode of Action
The mode of action of chloroacetic anhydride involves nucleophilic attack by the target molecule, followed by deprotonation and leaving group removal . This results in the formation of a new covalent bond between the target molecule and the chloroacetic anhydride.
Biochemical Pathways
It’s known that anhydrides like chloroacetic anhydride are often used in organic synthesis , suggesting that they may be involved in various biochemical pathways depending on the specific context of their use.
Result of Action
The specific molecular and cellular effects of chloroacetic anhydride’s action depend on the context of its use. In general, the reaction of chloroacetic anhydride with a target molecule results in the formation of a new covalent bond, altering the chemical structure of the target molecule .
Action Environment
The action, efficacy, and stability of chloroacetic anhydride can be influenced by various environmental factors. For example, its reactivity may be affected by factors such as temperature, pH, and the presence of other reactive species. It’s also worth noting that chloroacetic anhydride is a hazardous substance that can cause severe burns and is toxic if inhaled, ingested, or comes into contact with skin . Therefore, appropriate safety measures should be taken when handling this compound .
Safety and Hazards
Zukünftige Richtungen
As for future directions, it’s important to note that if released to air, a vapor pressure of 3.72X10-2 mm Hg at 25 °C indicates chloroacetic anhydride will exist solely as a vapor in the ambient atmosphere . This suggests that future research could explore methods to safely handle and store this compound to prevent environmental exposure.
Biochemische Analyse
Biochemical Properties
Chloroacetic anhydride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with thiol groups in proteins, leading to the formation of stable thioester bonds. This interaction can modify the activity of enzymes and proteins, affecting their function and stability. Chloroacetic anhydride is also used in the synthesis of various biochemical compounds, such as esters and amides, which are essential in biochemical research and pharmaceutical applications .
Cellular Effects
Chloroacetic anhydride has significant effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, chloroacetic anhydride can affect cell signaling pathways by altering the activity of key signaling proteins. Additionally, it can impact gene expression by modifying transcription factors and other regulatory proteins. These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of chloroacetic anhydride involves its ability to form covalent bonds with biomolecules. It primarily reacts with nucleophilic groups, such as thiols and amines, in proteins and enzymes. This reaction can lead to enzyme inhibition or activation, depending on the specific target and the nature of the modification. Chloroacetic anhydride can also induce changes in gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloroacetic anhydride can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to moisture or high temperatures. Over time, the degradation products of chloroacetic anhydride can influence its activity and effectiveness in biochemical assays. Long-term exposure to chloroacetic anhydride can also lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of chloroacetic anhydride vary with different dosages in animal models. At low doses, it can be used to study specific biochemical pathways and cellular processes without causing significant toxicity. At high doses, chloroacetic anhydride can exhibit toxic effects, including cellular damage and organ toxicity. These adverse effects are often dose-dependent and can provide insights into the compound’s safety profile and therapeutic potential .
Metabolic Pathways
Chloroacetic anhydride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes, such as glycolysis and the citric acid cycle. These modifications can lead to changes in metabolite levels and overall cellular metabolism. Understanding the metabolic pathways influenced by chloroacetic anhydride is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, chloroacetic anhydride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, chloroacetic anhydride can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and potential therapeutic applications .
Subcellular Localization
Chloroacetic anhydride exhibits specific subcellular localization patterns, which can affect its activity and function. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes. By studying the subcellular localization of chloroacetic anhydride, researchers can gain insights into its biochemical properties and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2-chloroacetyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVPNXKRAUBJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014649 | |
| Record name | 2-Chloroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to slightly yellow solid with a pungent odor; [HSDB] White or off-white crystalline powder; [MSDSonline] | |
| Record name | Chloracetic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
203 °C @ 760 mm Hg | |
| Record name | CHLORACETIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely sol in ether, chloroform; slightly sol in benzene; practically insol in cold petroleum ether | |
| Record name | CHLORACETIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5494 @ 20 °C/4 °C | |
| Record name | CHLORACETIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 3.72X10-2 mm Hg @ 25 °C | |
| Record name | Chloracetic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORACETIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PRISMS FROM BENZENE, Colorless to slightly yellow crystals | |
CAS No. |
541-88-8 | |
| Record name | Chloroacetic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloracetic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroacetic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-chloro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROACETIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q7TXH7R5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORACETIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
46 °C | |
| Record name | CHLORACETIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of chloroacetic anhydride?
A1: The molecular formula of chloroacetic anhydride is C4H4Cl2O3, and its molecular weight is 170.98 g/mol.
Q2: What spectroscopic data is available for characterizing chloroacetic anhydride?
A: Chloroacetic anhydride can be characterized using various spectroscopic techniques, including: * FTIR: The presence of characteristic carbonyl stretching vibrations can confirm the anhydride functional group. [, , , ] * NMR (1H and 13C): NMR spectroscopy can provide detailed structural information, including the chemical shifts and coupling patterns of protons and carbons in the molecule. [, , ]
Q3: What is the primary reaction pathway of chloroacetic anhydride?
A: Chloroacetic anhydride acts as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution reactions. [, , , , , , , , , ]
Q4: Is chloroacetic anhydride regioselective in its reactions?
A: The regioselectivity of chloroacetic anhydride depends on the substrate and reaction conditions. For example, in the reaction with chitosan powder, both N- and O-chloroacetylation occur, with a higher degree of N-chloroacetylation observed. []
Q5: What are some applications of chloroacetic anhydride in organic synthesis?
A: Chloroacetic anhydride is a valuable reagent in various synthetic applications, including: * Synthesis of thiophene derivatives: It reacts with β-oxodithioesters to produce 4-aroyl-5-(methylthio)thiophen-3(2H)-ones. [] * Preparation of 1,3,4-oxadiazoles: It facilitates the ring transformation of 4-(acylamino)-1,2,4-oxadiazolines into 1,3,4-oxadiazoles. [] * Synthesis of mesoionic imidazopurines: It reacts with 9-substituted adenines to form novel mesoionic imidazopurines. [, ] * Preparation of chiral azamacrocycles: It is used to synthesize chiral bis(α-chloroacetamide)s from chiral 1,2-diphenylethylenediamine, leading to various chiral azamacrocycles. [] * Synthesis of sialodendrimers: It is used to generate N-chloroacetylated dendrimers, which are key intermediates in the synthesis of sialodendrimers for studying carbohydrate-protein interactions. [] * Preparation of labeled amino acids: It is employed in the synthesis of radiolabeled sulfonamide HIV protease inhibitors. [] * Preparation of chloroacetylated glycopyranosyl bromides: It is used to synthesize chloroacetylated carbohydrate derivatives that are useful intermediates for creating glycosides. []
Q6: How is chloroacetic anhydride used in polymer chemistry?
A: Chloroacetic anhydride is used for: * Modification of hydroxyl groups in polymers: It introduces hydrolyzable ester functions and allows for the incorporation of bactericidal quaternary ammonium groups onto polymers like poly(vinyl alcohol). [, ] * Synthesis of biodegradable polymers: It facilitates the creation of biodegradable polymers with functional side chains, such as crosslinked polyester-urethanes. [] * Preparation of magnetic alginate beads: It is used to activate magnetic alginate beads for covalent coupling of avidin, which can then be used for cell capture and release applications. []
Q7: Can chloroacetic anhydride be used to study reaction mechanisms?
A: Yes, researchers have studied the reactivity of chloroacetic anhydride with nitridorhenium and nitridomolybdenum porphyrins. This research provided insights into the formation mechanisms of acylimido complexes. []
Q8: Are there any environmental concerns associated with chloroacetic anhydride?
A: While specific details on the environmental impact of chloroacetic anhydride are limited in the provided research, its use in the synthesis of biodegradable polymers suggests a potential for reduced environmental impact compared to non-biodegradable alternatives. [, ]
Q9: What safety precautions should be taken when handling chloroacetic anhydride?
A9: Chloroacetic anhydride is a reactive chemical and should be handled with caution. It is corrosive and can cause severe burns upon skin contact. Always wear appropriate personal protective equipment, including gloves and eye protection. Work in a well-ventilated area.
Q10: Are there alternative reagents to chloroacetic anhydride?
A: The choice of an alternative reagent depends on the specific application. For example, acetyl chloride or acetic anhydride can be considered for acetylation reactions, while other acylating agents might be suitable for specific transformations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















